molecular formula C12H11N3S B15095596 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B15095596
M. Wt: 229.30 g/mol
InChI Key: GDSVRKAUEMWIPC-UHFFFAOYSA-N
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Description

5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product . Another method involves the use of microwave-mediated, catalyst-free synthesis, which can achieve high yields within a shorter reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The triazole and quinoline rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazoloquinoline derivatives.

Scientific Research Applications

5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes . This mechanism is particularly relevant in its anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl groups and a thiol group

Biological Activity

5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS No. 928003-01-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data from various studies.

  • Molecular Formula : C12H11N3S
  • Molecular Weight : 229.30 g/mol

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown promising results against various bacterial strains. A comparative study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example:

  • HCT-116 : IC50 = 1.9 µg/mL
  • MCF-7 : IC50 = 2.3 µg/mL

These values are comparable to established chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor. A study highlighted that certain triazole derivatives demonstrated IC50 values as low as 0.033 µM against AChE, indicating strong inhibitory activity . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the triazole ring enhances interaction with target enzymes.
  • Methyl substitutions at positions 5 and 9 play a crucial role in modulating biological activity.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of triazoloquinoline derivatives and tested their anticancer activity. Among them, the most active derivative exhibited an IC50 value of 1.5 µg/mL against breast cancer cells. The study concluded that the introduction of electron-donating groups significantly increased cytotoxicity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of triazoloquinolines. The study utilized molecular docking simulations to predict binding affinities and interactions with AChE and butyrylcholinesterase (BuChE). The most potent compound demonstrated a binding affinity comparable to known inhibitors .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

5,9-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C12H11N3S/c1-7-4-3-5-9-8(2)6-10-13-14-12(16)15(10)11(7)9/h3-6H,1-2H3,(H,14,16)

InChI Key

GDSVRKAUEMWIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=NNC(=S)N32)C

Origin of Product

United States

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